N-methyl-1-pyridin-4-ylpyrrolidin-3-amine

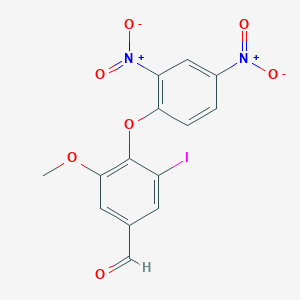

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-methyl-1-pyridin-4-ylpyrrolidin-3-amine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . This ring is attached to a pyridine ring, a six-membered ring with five carbon atoms and one nitrogen atom . The compound also has an amine group (-NH2) and a methyl group (-CH3) attached .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine and pyridine rings would likely contribute to the compound’s stability and reactivity . The presence of the amine and methyl groups could also influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrrolidine and pyridine rings could make the compound more polar, influencing its solubility in different solvents .Aplicaciones Científicas De Investigación

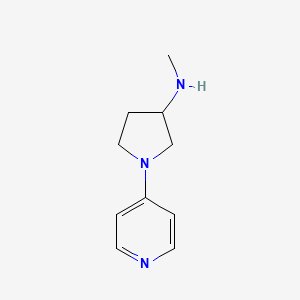

Synthesis of Pharmaceuticals and Bioactive Compounds

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine serves as a key intermediate in the synthesis of complex molecules with potential pharmaceutical applications. For instance, it has been utilized in the preparation of premafloxacin, an antibiotic for veterinary use, showcasing its role in developing treatments for pathogens of veterinary importance (Fleck et al., 2003). Moreover, the compound's versatility is further demonstrated in the synthesis of azetidine, pyrrolidine, and indoline compounds via palladium-catalyzed intramolecular amination, highlighting its utility in creating structures common in bioactive compounds (He et al., 2012).

Material Science and Catalysis

In material science, the applications extend to the development of functional materials and catalysts. For example, ruthenium porphyrin catalyzed oxidations of N-acyl cyclic amines with pyridine N-oxides demonstrate the potential of using this compound derivatives for oxidative C-N bond cleavage, leading to the direct production of N-acyl amino acids, which are valuable in synthesizing peptides and other nitrogen-containing compounds (Ito et al., 2005).

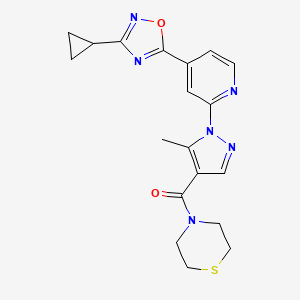

Electronic and Photonic Materials

The compound's relevance extends to the creation of electronic and photonic materials, as evidenced by research into fluorescent sensors based on pyrazoloquinoline derivatives, which suggests potential applications in detecting small inorganic cations (Mac et al., 2010). These materials could be pivotal in developing new imaging and sensing technologies.

Mecanismo De Acción

Target of Action

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine is a complex compound that is part of the pyrrolidine class of compounds Pyrrolidine compounds are known to interact with a variety of biological targets, contributing to their diverse biological activities .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows the compound to interact with its targets in a variety of ways, potentially leading to different biological profiles depending on the spatial orientation of substituents .

Biochemical Pathways

Compounds containing the pyrrolidine ring are known to interact with a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the environment can significantly impact the action of compounds, particularly those with complex structures like this compound .

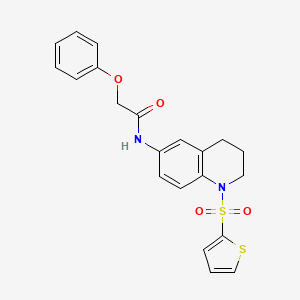

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction with cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, this compound can influence gene expression by binding to transcription factors or modifying histones, leading to changes in the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. This inhibition can lead to a decrease in the enzymatic activity and subsequent changes in metabolic pathways. Additionally, this compound can activate or inhibit receptors on the cell surface, triggering intracellular signaling cascades that alter cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed that it can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing cognitive function or reducing inflammation. At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects, while doses above this range lead to toxicity. These findings highlight the importance of dose optimization in the therapeutic application of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. It has been shown to affect the cytochrome P450 enzyme system, which plays a crucial role in the metabolism of drugs and other xenobiotics. By modulating the activity of these enzymes, this compound can influence the metabolic flux and levels of various metabolites. This interaction can lead to changes in the pharmacokinetics and pharmacodynamics of co-administered drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Targeting signals or post-translational modifications can direct this compound to these subcellular locations, where it can exert its effects. For example, localization to the nucleus allows it to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect cellular energy metabolism .

Propiedades

IUPAC Name |

N-methyl-1-pyridin-4-ylpyrrolidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-11-9-4-7-13(8-9)10-2-5-12-6-3-10/h2-3,5-6,9,11H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISEBPXBVBQDKBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCN(C1)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2819842.png)

![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2819843.png)

![N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide](/img/structure/B2819850.png)

![methyl 2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2819854.png)

![N~2~-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2819863.png)